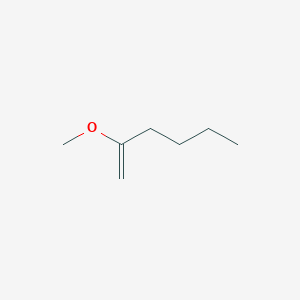
2-Methoxyhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyhex-1-ene is a colorless liquid that is used in various scientific research applications. It is an important compound in the field of organic chemistry and has been extensively studied for its properties and potential uses.
Wissenschaftliche Forschungsanwendungen
2-Methoxyhex-1-ene has various scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used in the study of the properties of alkenes and their reactions. Additionally, 2-Methoxyhex-1-ene is used in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methoxyhex-1-ene is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also undergo various reactions such as addition reactions, elimination reactions, and substitution reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Methoxyhex-1-ene. However, it has been shown to have low toxicity and is not harmful to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxyhex-1-ene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and inexpensive. However, it has certain limitations. It is highly flammable and should be handled with care. Additionally, it has a low boiling point and can evaporate quickly, making it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 2-Methoxyhex-1-ene. One area of research is the development of new drugs and pharmaceuticals using this compound. It can also be used in the study of the properties of alkenes and their reactions. Additionally, further research can be done on the mechanism of action of 2-Methoxyhex-1-ene and its potential uses in various chemical reactions.
Conclusion
In conclusion, 2-Methoxyhex-1-ene is an important compound in the field of organic chemistry. It has various scientific research applications and is used in the synthesis of various organic compounds. It has several advantages for lab experiments but also has certain limitations. Further research can be done on the mechanism of action of 2-Methoxyhex-1-ene and its potential uses in various chemical reactions.
Synthesemethoden
2-Methoxyhex-1-ene can be synthesized through the reaction of 2-Methoxy-1-pentene with boron trifluoride diethyl etherate. The reaction takes place under anhydrous conditions and at a temperature of 0-5°C. The product is then purified through distillation to obtain pure 2-Methoxyhex-1-ene.
Eigenschaften
CAS-Nummer |
16519-66-7 |
|---|---|
Produktname |
2-Methoxyhex-1-ene |
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-methoxyhex-1-ene |
InChI |
InChI=1S/C7H14O/c1-4-5-6-7(2)8-3/h2,4-6H2,1,3H3 |
InChI-Schlüssel |
AMRGRKVHBQWHLW-UHFFFAOYSA-N |
SMILES |
CCCCC(=C)OC |
Kanonische SMILES |
CCCCC(=C)OC |
Synonyme |
1-Butylvinylmethyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



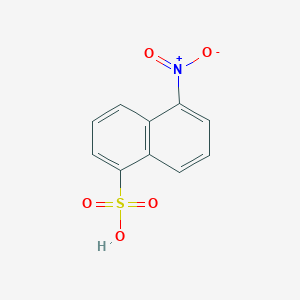
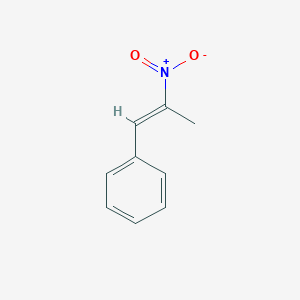
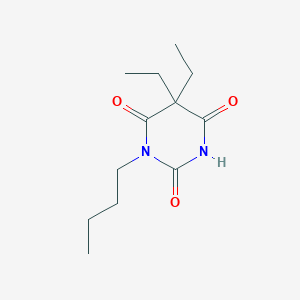
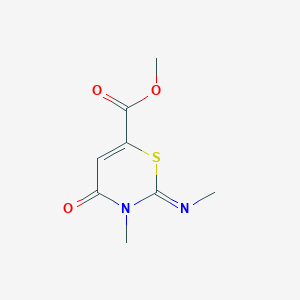
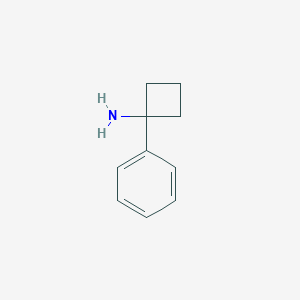
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
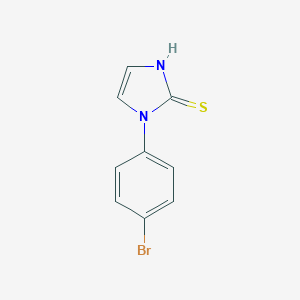
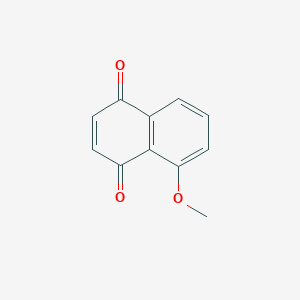
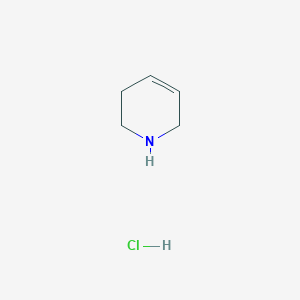
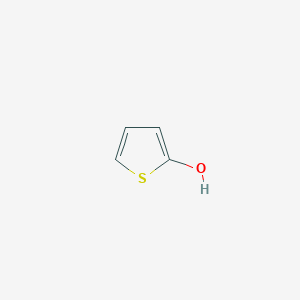
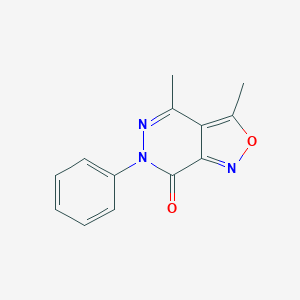
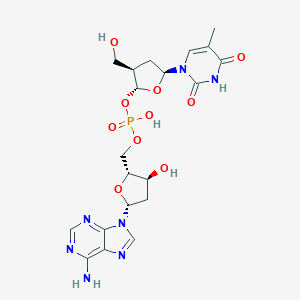
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)